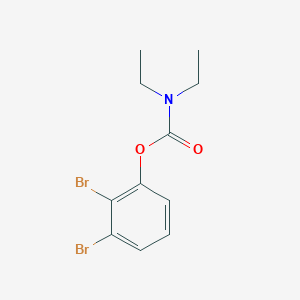

2,3-Dibromophenyl N,N-diethylcarbamate

Description

Evolution of Carbamates as Directed Metalation Groups (DMGs)

The carbamate (B1207046) functional group, first described in 1845, has a rich history, finding applications in natural products like the acetylcholinesterase inhibitor physostigmine (B191203) and later in pharmaceuticals such as Rivastigmine and the pesticide Carbofuran. nih.gov However, its strategic importance in synthetic methodology surged with a serendipitous discovery in 1983 by the Snieckus group. nih.gov They found that the O-Aryl N,N-diethylcarbamate group could act as a highly effective Directed Metalation Group (DMG). nih.gov

This discovery was pivotal. As the field of Directed ortho-Metalation (DoM) expanded, a clear hierarchy of the directing ability of various functional groups was established through competitive experiments. nih.govacs.org In these studies, the O-Aryl N,N-diethylcarbamate group (-OCONEt₂) consistently demonstrated superior directing power, outcompeting many other common DMGs. nih.govacs.org This established the carbamate, particularly the diethyl-substituted variant, as one of the most powerful tools for achieving regioselective lithiation on an aromatic ring. nih.gov

Relative Power of Common Directed Metalation Groups (DMGs)

| Relative Strength | Directed Metalation Group (DMG) |

|---|---|

| Strong | -OCONEt₂ |

| Strong | -CONEt₂ |

| Strong | -SO₂NR₂ |

| Moderate | -OMOM (OCH₂OCH₃) |

| Moderate | -OMe (OCH₃) |

| Weak | -F, -Cl |

Overview of Directed ortho-Metalation (DoM) as a Regioselective Functionalization Strategy

Directed ortho-Metalation (DoM) is a powerful chemical reaction that facilitates the exclusive functionalization of the ortho-position of an aromatic ring bearing a DMG. chem-station.comwikipedia.org The strategy, first reported independently by Henry Gilman and Georg Wittig around 1940, overcomes the limitations of traditional electrophilic aromatic substitution, which often yields a mixture of ortho- and para-substituted products. wikipedia.orgbaranlab.org

The mechanism of DoM involves a two-step process. nih.govwikipedia.org First, the heteroatom (typically oxygen or nitrogen) of the Directed Metalation Group acts as a Lewis base, coordinating to a strong organolithium base, such as n-butyllithium or sec-butyllithium (B1581126). wikipedia.orgbaranlab.org This coordination brings the base into close proximity to a specific C-H bond on the aromatic ring, leading to the selective deprotonation of the adjacent (ortho) position to form a stabilized aryllithium intermediate. nih.govwikipedia.org In the second step, this nucleophilic intermediate reacts with a wide variety of electrophiles, resulting in the formation of a new bond exclusively at the ortho-position. nih.gov The reaction is typically conducted at low temperatures, such as -78 °C, to ensure the stability of the organolithium species. nih.gov

The power of the O-Aryl N,N-diethylcarbamate DMG in this process is evident in its ability to direct the lithiation of a simple phenyl ring, which can then be functionalized with a diverse array of electrophiles in high yields. nih.govacs.org

Examples of Electrophiles Used in DoM of O-Phenyl N,N-Diethylcarbamate

| Electrophile | Functional Group Introduced | Product | Yield (%) |

|---|---|---|---|

| MeI (Methyl iodide) | -Me (Methyl) | O-(2-Methylphenyl) N,N-diethylcarbamate | 80 |

| DMF (Dimethylformamide) | -CHO (Formyl) | O-(2-Formylphenyl) N,N-diethylcarbamate | 73 |

| CO₂ (Carbon dioxide) | -COOH (Carboxyl) | 2-((Diethylcarbamoyl)oxy)benzoic acid | 73 |

| I₂ (Iodine) | -I (Iodo) | O-(2-Iodophenyl) N,N-diethylcarbamate | 85 |

| TMSCl (Trimethylsilyl chloride) | -TMS (Trimethylsilyl) | O-(2-(Trimethylsilyl)phenyl) N,N-diethylcarbamate | 95 |

Data sourced from Snieckus, V. et al. (2024). nih.govacs.org

Significance of Halogenated O-Aryl N,N-Diethylcarbamates, with Specific Emphasis on 2,3-Dibromophenyl N,N-Diethylcarbamate

The incorporation of halogen atoms onto an aromatic ring provides synthetic chemists with versatile handles for further molecular elaboration, most notably through transition-metal-catalyzed cross-coupling reactions. When combined with a powerful DMG like the N,N-diethylcarbamate, halogenated O-aryl carbamates become exceptionally valuable building blocks for the synthesis of highly substituted aromatic compounds. mdpi.com

Research has demonstrated the utility of this strategy. For instance, the DoM of O-dihalophenyl-N,N-diethylcarbamates has been shown to proceed with high regioselectivity. The powerful directing effect of the carbamate group, sometimes in cooperation with the electronic influence of a meta-halogen, can direct lithiation to a specific position even on a complex di-substituted ring. mdpi.com This allows for the introduction of a third functional group with precise control, which can then be followed by further transformations at the halogen sites. mdpi.com

In the specific case of This compound , the molecule is primed for sequential, site-selective functionalization. The synthetic strategy would leverage the established hierarchy of reactivity:

Directed ortho-Metalation: The primary and most powerful directing group on the ring is the carbamate. It will direct an organolithium base to deprotonate the C6 position, which is the only available ortho-position. Quenching this lithiated intermediate with an electrophile (E¹) would yield a 1,2,3-trisubstituted benzene (B151609) derivative.

Subsequent Functionalization: The two bromine atoms, which remain untouched during the DoM step, offer sites for subsequent reactions. Their differing electronic environments (one ortho and one meta to the new substituent) could potentially allow for selective lithium-halogen exchange or participation in various palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional groups (R¹ and R²).

This stepwise approach, combining the power of DoM with the versatility of halogen chemistry, makes this compound a highly strategic precursor for the synthesis of complex, contiguously substituted aromatic structures that would be difficult to access through other methods. This molecule exemplifies how the thoughtful combination of functional groups can provide a logical and powerful roadmap for advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

863870-80-8 |

|---|---|

Molecular Formula |

C11H13Br2NO2 |

Molecular Weight |

351.03 g/mol |

IUPAC Name |

(2,3-dibromophenyl) N,N-diethylcarbamate |

InChI |

InChI=1S/C11H13Br2NO2/c1-3-14(4-2)11(15)16-9-7-5-6-8(12)10(9)13/h5-7H,3-4H2,1-2H3 |

InChI Key |

FWYVHAXBUURRBW-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Br |

Canonical SMILES |

CCN(CC)C(=O)OC1=C(C(=CC=C1)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Reactivity of 2,3 Dibromophenyl N,n Diethylcarbamate

Synthetic Routes to 2,3-Dibromophenyl N,N-Diethylcarbamate and Related Halogenated Analogues

The synthesis of O-aryl carbamates, including halogenated variants like this compound, can be achieved through both traditional and modern, more sustainable methods.

Conventional Preparative Methods for O-Aryl N,N-Diethylcarbamates

The most established method for synthesizing O-aryl N,N-diethylcarbamates involves the reaction of a corresponding phenol (B47542) with a carbamoyl (B1232498) chloride, such as diethylcarbamoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.org A versatile one-pot procedure allows for the in situ formation of N-substituted carbamoyl chlorides from an amine and triphosgene, which then react with a phenol to yield the desired O-aryl carbamate (B1207046). organic-chemistry.orgresearchgate.net This approach avoids the need to handle sensitive carbamoyl chloride intermediates directly. organic-chemistry.org The reaction conditions, such as temperature and the choice of base (e.g., pyridine), can be optimized to achieve high yields, often up to 99%. organic-chemistry.org The acidity of the phenol is a key factor, with more acidic phenols generally leading to better yields. organic-chemistry.org

For the specific synthesis of this compound, the process would start with 2,3-dibromophenol (B126400) as the phenolic precursor.

Phosgene-Free and Carbon Dioxide-Based Approaches in Carbamate Synthesis

Concerns over the high toxicity of phosgene (B1210022) and its derivatives have driven the development of safer and more environmentally benign synthetic routes. nih.govresearchgate.netacs.org Carbon dioxide (CO2), being abundant, non-toxic, and renewable, has emerged as a promising C1 feedstock alternative to phosgene for carbamate synthesis. nih.govrsc.orggoogle.com

Several strategies have been developed to utilize CO2 for the synthesis of O-aryl carbamates:

Three-Component Coupling: These reactions involve an amine, CO2, and an alcohol or phenol. researchgate.net For the synthesis of O-aryl carbamates from phenols, which is more challenging than with aliphatic alcohols, activating agents are often necessary to drive the reaction. nih.govnih.gov One method involves the use of a peptide coupling reagent, propanephosphonic acid anhydride (B1165640) (T3P), to facilitate the condensation of phenols, primary amines, and CO2 at room temperature and atmospheric pressure. researchgate.netnih.gov Another approach uses an alkylating agent in the presence of cesium carbonate. google.com

Photocatalysis: Dual nickel photocatalysis enables the synthesis of O-aryl carbamates from aryl halides, amines, and CO2 under visible light and ambient CO2 pressure, avoiding harsh reagents. nih.gov Similarly, photoredox catalysis can couple aryl sulfonium (B1226848) salts with amines and CO2. rsc.org

Continuous Flow Systems: Continuous-flow conditions have been employed for the phosgene-free carbamoylation of amines using dimethyl carbonate, demonstrating a scalable and safer process. acs.org

These modern methods provide greener alternatives for producing a wide range of carbamates, including halogenated derivatives, by avoiding hazardous reagents like phosgene. nih.govresearchgate.net

Directed ortho-Metalation (DoM) of O-Dihalophenyl N,N-Diethylcarbamates

The O-carbamate group, particularly the N,N-diethylcarbamate moiety, is one of the most powerful directed metalation groups (DMGs) in organic synthesis. acs.orgnih.govacs.org The DoM reaction involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent like sec-butyllithium (B1581126) (s-BuLi), to form a stabilized organolithium intermediate. nih.govchem-station.com This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high regioselectivity. nih.gov

Regioselective Ortho-Lithiation at the C-2 Position

In substrates like O-(3,n-dihalophenyl) N,N-diethylcarbamates, which includes this compound, the lithiation occurs with high regioselectivity. The primary site of deprotonation is the C-2 position, which is located between the powerful carbamate DMG and a halogen substituent. researchgate.net

The presence of halogen atoms on the aromatic ring significantly influences the outcome of DoM reactions. Halogens are generally deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect. chemistrysteps.com However, in the context of DoM, they can play a crucial role in directing the lithiation.

When a halogen is positioned vicinal (adjacent) to the target proton, as the bromine at C-3 is to the proton at C-2 in this compound, it enhances the acidity of that proton. This increased acidity facilitates deprotonation at the C-2 position by the organolithium base. researchgate.net The reaction of O-(dihalophenyl) N,N-diethylcarbamates with s-BuLi demonstrates that lithiation occurs regioselectively at the doubly activated C-2 position. researchgate.net

However, a competing reaction, metal-halogen exchange, can occur, especially with bromo and iodo substituents. uwindsor.ca The choice of organolithium reagent and reaction conditions can often be tuned to favor deprotonation over exchange. For instance, lithium diisopropylamide (LDA) is often used to promote deprotonation while minimizing exchange. researchgate.net

The regioselectivity observed in the lithiation of substrates like this compound is a result of a cooperative or synergistic effect between the carbamate DMG and the halogen substituent at the meta-position (C-3). acs.orgnih.gov The carbamate group acts as the primary directing group, coordinating with the lithium base and directing deprotonation to the adjacent ortho position (C-2). nih.govchem-station.com

The halogen at the C-3 position reinforces this directing effect through two main contributions:

Inductive Acidification: The electron-withdrawing inductive effect of the halogen increases the acidity of the C-2 proton, making it the most favorable site for deprotonation. researchgate.net

Synergistic Metalation: In a 1,3-relationship on the benzene (B151609) ring (meta-arrangement), the carbamate and the halogen work together to direct the metalation to the position between them. acs.orgnih.gov Even though a chloro group is a poor DMG on its own, when positioned meta to a strong DMG like a carbamate, it contributes to highly regioselective deprotonation at the C-2 position. nih.gov

This cooperative effect ensures that the organolithium intermediate is formed almost exclusively at the C-2 position, allowing for the subsequent synthesis of highly functionalized 1,2,3-trisubstituted aromatic compounds. nih.govresearchgate.net Studies on O-(3,n-dihalophenyl) N,N-diethylcarbamates have shown that this strategy is effective for creating a variety of trihalophenol derivatives and dihalosalicylamides with high yields. nih.govresearchgate.net

The table below summarizes the regioselective outcomes of DoM on related dihalophenyl carbamate systems, highlighting the directing power of the carbamate group in cooperation with a meta-halogen.

Comparative Analysis of Organometallic Bases and Additives (e.g., sec-BuLi, LDA, TMEDA) for DoM

The success of the Directed ortho-Metalation (DoM) of this compound hinges on the appropriate choice of an organometallic base and additives. The primary role of the base is to abstract a proton from the position ortho to the directing carbamate group, a feat that requires a strong, non-nucleophilic base to avoid unwanted side reactions. uwindsor.ca

sec-Butyllithium (sec-BuLi) is a commonly employed and highly effective base for the DoM of aryl carbamates. uwindsor.caharvard.edu It is significantly more basic than n-butyllithium, facilitating efficient deprotonation even at low temperatures like -78 °C. To enhance its reactivity and prevent aggregation, sec-BuLi is almost always used in conjunction with a chelating agent, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA) . harvard.edubaranlab.org TMEDA coordinates to the lithium ion, breaking up the organolithium aggregates and increasing the kinetic basicity of the system, which accelerates the rate of ortho-lithiation. baranlab.orgwpmucdn.com For substrates like this compound, the sec-BuLi/TMEDA combination in an ethereal solvent such as tetrahydrofuran (B95107) (THF) is the standard for achieving high yields of the ortho-lithiated species. harvard.eduresearchgate.net

Lithium diisopropylamide (LDA) is another strong, yet sterically hindered, non-nucleophilic base used in DoM. uwindsor.ca Its bulkiness can be advantageous in preventing nucleophilic attack on the carbamate's carbonyl group. However, LDA is generally a weaker base than sec-BuLi and its reactions can be mechanistically complex, often involving autocatalysis by the aryllithium product and sensitivity to trace amounts of lithium chloride (LiCl). cornell.edunih.govacs.org While LDA can be used for the ortho-lithiation of some aryl carbamates, sec-BuLi is often preferred for its higher reactivity and more straightforward application in this context. acs.orgnih.gov In some cases where competing benzylic proton abstraction is possible, LDA is the base of choice; however, this is not a concern for this compound. uwindsor.ca

| Base/Additive | Typical Conditions | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|---|

| sec-BuLi / TMEDA | THF, -78 °C | High reactivity and basicity, leading to efficient and rapid deprotonation. uwindsor.caharvard.edu | Can be nucleophilic with sensitive electrophiles; requires a chelating additive. | Standard and highly effective method for regioselective lithiation at the C4 position. researchgate.net |

| LDA | THF, -78 °C | Sterically hindered and non-nucleophilic, useful for sensitive substrates. uwindsor.ca | Less basic than sec-BuLi; reactions can be slower and mechanistically complex (e.g., autocatalysis). cornell.edunih.gov | A viable but less common alternative; sec-BuLi/TMEDA is generally more efficient for this substrate. acs.org |

Competitive Metalation Studies in Multi-substituted Aromatic Systems

The regioselectivity of the metalation of this compound is determined by the directing effects of the three substituents on the aromatic ring: the OCONEt₂ group, the C2-bromine, and the C3-bromine. The N,N-diethylcarbamate (OCONEt₂) is one of the most powerful Directed Metalation Groups (DMGs) available, significantly stronger than halogen atoms. nih.gov The established hierarchy of directing ability places the carbamate group far above halogens like chlorine or bromine.

In the case of this compound, the powerful OCONEt₂ group directs metalation to its available ortho position, which is C4 (the C6 position is blocked by the C2-bromine). The bromine atoms themselves are weak ortho-directors. The C2-bromine directs to the blocked C1 and C3 positions. The C3-bromine directs to the blocked C2 position and the C4 position. Consequently, both the powerful carbamate DMG and the weaker C3-bromine direct the lithiation to the same C4 position. This creates a cooperative or synergistic effect, resulting in highly regioselective deprotonation at the C4 position. mdpi.com This selective activation at a doubly activated position makes this substrate exceptionally useful for synthesizing 1,2,3,4-tetrasubstituted aromatic compounds. researchgate.net

| Substituent | Position | Directing Power | Directed Position(s) | Outcome for this compound |

|---|---|---|---|---|

| -OCONEt₂ | C1 | Very Strong | C6 (blocked), C4 | Synergistic direction to C4, leading to highly regioselective lithiation at this position. researchgate.netmdpi.com |

| -Br | C2 | Weak | C1 (blocked), C3 (blocked) | |

| -Br | C3 | Weak | C2 (blocked), C4 |

Electrophilic Trapping and Diverse Synthetic Transformations of Metalated Intermediates

Once the aryllithium intermediate is generated regioselectively at the C4 position, it can be trapped with a wide array of electrophiles, opening pathways to diverse and highly functionalized molecules.

Synthesis of Polyhalogenated Phenol Derivatives (e.g., 2,3,n-Trihalophenols)

A key application of the lithiated intermediate is the synthesis of polyhalogenated phenols, which are valuable building blocks. This is achieved through a two-step process: electrophilic trapping followed by carbamate cleavage. After the regioselective lithiation at C4, the introduction of a third halogen atom is accomplished by quenching the aryllithium with a suitable electrophilic halogen source. researchgate.net For instance, trapping with iodine (I₂) yields the precursor to 2,3-dibromo-4-iodophenol. Subsequent cleavage of the robust carbamate group (discussed in section 2.3.4) reveals the phenol. researchgate.net

| Target Halogen (at C4) | Electrophilic Reagent | Intermediate Product | Final Product (after cleavage) |

|---|---|---|---|

| Iodine | I₂ | O-(2,3-Dibromo-4-iodophenyl) N,N-diethylcarbamate | 2,3-Dibromo-4-iodophenol |

| Bromine | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | O-(2,3,4-Tribromophenyl) N,N-diethylcarbamate | 2,3,4-Tribromophenol |

| Chlorine | Hexachloroethane (C₂Cl₆) | O-(4-Chloro-2,3-dibromophenyl) N,N-diethylcarbamate | 4-Chloro-2,3-dibromophenol |

Derivatization to Dihalosalicylamides

In the absence of an external electrophile, the lithiated intermediate of this compound can undergo an intramolecular transformation known as the anionic ortho-Fries rearrangement (or Snieckus rearrangement). uwindsor.canih.gov This rearrangement occurs when the reaction mixture is warmed from the low temperatures required for lithiation (e.g., -78 °C) to room temperature. uwindsor.carsc.org The process involves a 1,3-O→C migration of the carbamoyl group (CONEt₂) from the oxygen atom to the lithiated C4 carbon. rsc.org The resulting product, after aqueous workup, is a highly substituted salicylamide (B354443). For this specific substrate, the rearrangement yields 3,4-dibromo-N,N-diethylsalicylamide, an important scaffold in medicinal chemistry. researchgate.net

| Step 1: Lithiation Conditions | Step 2: Rearrangement Conditions | Product | Typical Yield |

|---|---|---|---|

| sec-BuLi, TMEDA, THF, -78 °C | Warm to room temperature | 3,4-Dibromo-N,N-diethylsalicylamide | Good to Excellent researchgate.netrsc.org |

Formation of Highly Functionalized Arylnitriles via Tandem Transnitrilation-SNAr Sequences

The synthesis of highly functionalized arylnitriles from this compound can be achieved through multi-step sequences that leverage the reactivity of the lithiated intermediate and the halogen substituents. While a direct tandem reaction has been alluded to, a practical approach involves sequential lithiation, cyanation, and potential subsequent substitution. researchgate.net

First, ortho-lithiation at C4 followed by quenching with an electrophilic cyanating agent, such as p-toluenesulfonyl cyanide (TsCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), installs a nitrile group at the C4 position. researchgate.net This creates an intermediate, O-(4-cyano-2,3-dibromophenyl) N,N-diethylcarbamate. The presence of the strongly electron-withdrawing cyano group, in addition to the other halogens, further activates the ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of one of the bromine atoms (typically the one at the C2 position, which is para to the new cyano group) by a suitable nucleophile, leading to a highly functionalized arylnitrile. Alternatively, traditional methods like the Rosenmund-von Braun reaction using copper(I) cyanide can be used to convert the aryl bromides to nitriles. organic-chemistry.org

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | DoM / Electrophilic Cyanation | 1. sec-BuLi, TMEDA, -78 °C 2. NCTS or TsCN researchgate.net | O-(4-Cyano-2,3-dibromophenyl) N,N-diethylcarbamate |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe, R₂NH) | O-(4-Cyano-3-bromo-2-nucleophile-phenyl) N,N-diethylcarbamate |

| 3 | Carbamate Cleavage | Cp₂Zr(H)Cl organic-chemistry.orgorganic-chemistry.org | 4-Cyano-3-bromo-2-nucleophile-phenol |

Reductive Cleavage Strategies for Phenol Generation from O-Aryl Carbamates

A critical final step in many synthetic sequences involving the O-aryl carbamate directing group is its removal to unmask the phenol. The carbamate group is robust and stable to many reaction conditions, but its efficient cleavage is necessary to access the final phenolic products. A general, mild, and highly efficient method for this transformation is the reductive cleavage using the Schwartz reagent , zirconocene (B1252598) hydrochloride (Cp₂Zr(H)Cl). organic-chemistry.orgorganic-chemistry.org

This method is selective and tolerates a large number of other functional groups on the aromatic ring, including halogens, esters, and nitriles. organic-chemistry.orgorganic-chemistry.org The reaction can be performed with the pre-formed reagent or via an economical in situ procedure. organic-chemistry.org This reliable cleavage strategy establishes a powerful synthetic link, allowing the versatile DoM chemistry to be used as a means of synthesizing complex, contiguously substituted phenols that are often difficult to prepare via other routes. organic-chemistry.org

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Functionalized O-Aryl N,N-diethylcarbamate | Schwartz Reagent (Cp₂Zr(H)Cl) | THF, Room Temperature | Corresponding functionalized phenol | Moderate to Excellent organic-chemistry.orgorganic-chemistry.org |

Pathways to Heterocyclic Systems: Benzo[b]furan Synthesis via o-Lithiation and Cyclization

The synthesis of substituted benzo[b]furans, a crucial scaffold in medicinal chemistry and materials science, can be effectively achieved through strategic pathways involving the chemical compound this compound. This compound often serves as a key precursor, with its synthesis and subsequent reactions hinging on the principles of directed ortho-lithiation (DoM). The N,N-diethylcarbamate group is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the carbamate group, thereby enabling regioselective functionalization.

A primary route to valuable 4-halobenzo[b]furans begins not with this compound, but with its precursor, a 3-halophenyl N,N-diethylcarbamate. nih.gov The critical step in forming the 2,3-dihalo substitution pattern is the selective ortho-lithiation of the 3-halophenyl carbamate at the C-2 position. nih.govresearchgate.net This is typically accomplished using a strong lithium amide base like lithium diisopropylamide (LDA) or, more commonly, a sterically hindered alkyllithium reagent such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. nih.gov

The resulting 2-lithio intermediate is highly reactive and can be trapped with an electrophilic halogenating agent to install the second halogen atom at the C-2 position, yielding the target 2,3-dihalophenyl N,N-diethylcarbamate. For instance, trapping the lithiated species with 1,2-dibromo-1,1,2,2-tetrachloroethane or iodine furnishes the corresponding 2,3-dibromo- or 2-bromo-3-chlorophenyl N,N-diethylcarbamate.

Once the this compound is synthesized, it serves as a stable precursor to 2,3-dihalophenols through alkaline hydrolysis. nih.gov These phenols are then converted into 4-halobenzo[b]furans via a tandem Sonogashira coupling and 5-endo-dig cyclization process. nih.gov

A more direct, one-pot protocol for synthesizing halobenzo[b]furans also leverages the ortho-lithiation of O-aryl carbamates. mdpi.com In this strategy, the o-lithiated carbamate is not halogenated but is instead reacted directly with an alkynylsulfone as an electrophile to generate an O-2-alkynylaryl N,N-diethyl carbamate intermediate. mdpi.com This intermediate then undergoes cyclization to the benzo[b]furan. The cyclization is achieved by in-situ hydrolysis of the carbamate group to a phenol, followed by an intramolecular hydroalkoxylation reaction that forms the furan (B31954) ring. mdpi.com This demonstrates the versatility of the o-lithiated carbamate intermediate in constructing the benzo[b]furan core.

Table 1: Synthesis of 2,3-Dihalophenyl N,N-Diethylcarbamates via Directed ortho-Lithiation

| Entry | Starting Material | Reagents | Conditions | Product |

| 1 | O-(3-Bromophenyl) N,N-diethylcarbamate | 1. s-BuLi, TMEDA 2. BrCCl₂CBrCl₂ | THF, -78 °C | This compound |

| 2 | O-(3-Chlorophenyl) N,N-diethylcarbamate | 1. s-BuLi, TMEDA 2. I₂ | THF, -78 °C | O-(2-Iodo-3-chlorophenyl) N,N-diethylcarbamate |

| 3 | O-(3-Fluorophenyl) N,N-diethylcarbamate | 1. s-BuLi 2. Phenyl-SO₂C≡CPh | THF, -78 °C | O-3-Fluoro-2-(phenylethynyl)phenyl N,N-diethylcarbamate mdpi.com |

This table summarizes the key transformation where a directed ortho-lithiation of a 3-halophenyl carbamate is used to introduce a second halogen or an alkynyl group at the C-2 position, a critical step in the synthetic pathway towards functionalized benzo[b]furans.

Mechanistic Investigations into the Reactivity of O Aryl N,n Diethylcarbamates

Theoretical and Experimental Probes into the DoM Mechanism

The Directed ortho-Metalation (DoM) reaction is a cornerstone of modern aromatic chemistry, and the O-carbamate group is one of the most effective DMGs. acs.org The mechanism involves the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base. For O-(3,n-dihalophenyl) N,N-diethylcarbamates, o-lithiation reactions with sec-butyllithium (B1581126) (sBuLi) occur regioselectively at the doubly activated C-2 position, demonstrating the directing power of the O-carbamate group. researchgate.net The efficiency and regioselectivity of this process are influenced by several interconnected factors, including the initial interaction between the reactant and the base, the aggregation state of the organolithium reagent, and the potential for autocatalysis.

Impact of Aggregation and Solvation on Organolithium Reactivity and Regioselectivity

Organolithium reagents are known to exist as aggregates in solution, with the degree of aggregation depending heavily on the specific reagent, its concentration, and the solvent used. acs.orgnumberanalytics.com This aggregation state has a profound impact on the reagent's reactivity. numberanalytics.com Generally, higher aggregation states reduce the reactivity by decreasing the availability of the monomeric, more reactive species. numberanalytics.com

The choice of solvent is therefore critical in modulating the reactivity of organolithium reagents. numberanalytics.com

Non-polar solvents , such as hexane, promote the formation of large aggregates, leading to reduced reactivity. numberanalytics.com

Polar coordinating solvents , like tetrahydrofuran (B95107) (THF) or additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can break down these aggregates. rsc.orgnumberanalytics.com These solvents solvate the lithium cations, leading to smaller, more reactive species and stabilizing the resulting organolithium product. rsc.orgnumberanalytics.com

This interplay between aggregation and solvation directly influences the DoM of O-aryl carbamates. For instance, the combination of sBuLi with TMEDA is commonly used for the efficient ortho-lithiation of O-aryl N,N-dialkylcarbamates. The TMEDA acts as a chelating agent, breaking down the sBuLi aggregates and increasing its basicity, which facilitates the deprotonation ortho to the carbamate (B1207046) directing group. The temperature and concentration of the organolithium reagent are also crucial variables; increasing the temperature can enhance reactivity, while lower concentrations can favor less aggregated, more reactive species. numberanalytics.com

Analysis of Autocatalysis in Lithium Diisopropylamide (LDA)-Mediated Metalation Processes

While alkyllithium reagents like sBuLi are common, lithium amides such as lithium diisopropylamide (LDA) are also frequently used for ortho-lithiation. Mechanistic studies of LDA-mediated metalation of O-aryl carbamates have revealed highly complex reaction kinetics, including evidence of autocatalysis. nih.govnih.gov

In the ortholithiation of 3-fluorophenyl-N,N-diisopropyl carbamate with LDA in THF at -78 °C, researchers observed unusual rate behavior, including a linear decay of the starting carbamate and a delayed formation of the product. nih.govnih.gov This pointed towards a mechanism far more intricate than a simple bimolecular reaction. A detailed mechanistic model was proposed, supported by numeric integration methods, which involves the following key features:

An initial, slower metalation of the aryl carbamate by an LDA dimer. nih.govnih.gov

The resulting aryllithium product then reacts with another LDA dimer in a rate-limiting step to form two isomeric LDA-aryllithium (LDA-ArLi) mixed dimers. nih.govnih.gov

One of these mixed dimer isomers is significantly more reactive than the initial LDA dimer and engages in a highly efficient metalation of the aryl carbamate. nih.govnih.gov

Studies of Anionic Rearrangement Processes

Ortho-lithiated O-aryl N,N-diethylcarbamates are not only valuable as intermediates for quenching with external electrophiles but can also undergo intramolecular rearrangement reactions. These anionic rearrangements provide powerful synthetic routes to highly functionalized aromatic compounds, such as substituted salicylamides and other complex heterocyclic systems.

The Anionic ortho-Fries (AoF) Rearrangement in O-Aryl N,N-Diethylcarbamate Systems

The most prominent rearrangement of o-lithiated O-aryl carbamates is the anionic ortho-Fries (AoF) rearrangement. rsc.org This reaction involves a 1,3-O→C migration of the carbamoyl (B1232498) group. rsc.org When solutions of ortho-lithiated O-aryl N,N-diethylcarbamates, generated via DoM, are warmed to room temperature in the absence of an external electrophile, they rearrange to afford thermodynamically stable salicylamide (B354443) derivatives. researchgate.net

This process is a general and efficient method for synthesizing a variety of substituted salicylamides and hydroxynaphthamides. organic-chemistry.org The reaction is initiated by the ortho-lithiation, and the subsequent warming provides the thermal energy necessary for the intramolecular migration of the N,N-diethylcarbamoyl group from the phenolic oxygen to the adjacent, metalated carbon atom. rsc.org The AoF rearrangement is highly regioselective due to the initial directed metalation step. rsc.org For certain substrates, such as those with bulky substituents, the rearrangement can be highly efficient even at very low temperatures. organic-chemistry.org

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| O-Phenyl N,N-diethylcarbamate | 1) sBuLi/TMEDA, THF, -78 °C; 2) Warm to RT | N,N-Diethylsalicylamide | High | |

| O-1-Naphthyl N,N-diethylcarbamate | 1) sBuLi/TMEDA, THF, -78 °C; 2) Warm to RT | 2-Hydroxy-N,N-diethyl-1-naphthamide | High | |

| O-(3-chlorophenyl) N,N-diethylcarbamate | 1) sBuLi, THF, -78 °C; 2) Warm to RT | 2-Chloro-6-hydroxy-N,N-diethylbenzamide | Good | researchgate.net |

Exploration of the 1,5-O→N Carbamoyl Migration

Beyond the classic 1,3-O→C AoF rearrangement, further studies on the reactivity of o-lithiated O-aryl N,N-diethylcarbamates have uncovered a novel rearrangement pathway: a 1,5-O→N carbamoyl migration. researchgate.net This new variation of a Snieckus-Fries-type rearrangement occurs when the lithiated intermediate is treated with specific types of electrophiles containing C-N multiple bonds, such as nitriles, imines, or alkylcarbodiimides. researchgate.net

In this reaction, the carbamoyl group acts as both a directing group for the initial lithiation and as an internal nucleophile in a subsequent step. The reaction with an electrophile like a nitrile leads to the formation of functionalized salicylidene urea (B33335) derivatives in high yields. researchgate.net Computational studies have explored this reactivity, suggesting that the outcome (migration vs. non-migration) is governed by the relative basicity of the potential products. researchgate.net This 1,5-O→N shift represents a significant expansion of the synthetic utility of the carbamate DMG, enabling the construction of diverse and complex molecular architectures from simple starting materials. researchgate.net

| Electrophile Type | Reaction Pathway | Product Type | Reference |

|---|---|---|---|

| Nitriles, Imines, Alkylcarbodiimides | 1,5-O→N Carbamoyl Migration | Functionalized Salicylidene Urea Derivatives | researchgate.net |

| Iso(thio)cyanates, Arylcarbodiimides | No Rearrangement (Direct Quench) | o-Functionalized O-Arylcarbamates | researchgate.net |

Based on a comprehensive search of scientific literature, there is no specific published research available for the compound "2,3-Dibromophenyl N,N-diethylcarbamate" that fits the detailed requirements of the requested article outline. The search for computational and spectroscopic data—including Density Functional Theory (DFT) analyses, electronic structure, transition state modeling, and specific NMR studies like Li NMR or HOESY—for this exact molecule did not yield any dedicated studies.

The N,N-diethylcarbamate functional group is well-documented as a powerful directing group in organic synthesis, particularly for directed ortho-metalation (DoM) reactions, which are used to create substituted aromatic molecules. nih.govacs.orguwindsor.cabaranlab.orgwikipedia.org Computational methods such as DFT are frequently employed to understand the electronic properties, reaction mechanisms, and potential toxicity of the broader class of carbamate compounds. mdpi.comresearchgate.netmdpi.comresearchgate.net Similarly, advanced NMR techniques are critical in elucidating the structures and mechanisms of organolithium intermediates that are common in DoM chemistry. nih.gov

However, the specific application of these advanced computational and spectroscopic methods to "this compound" has not been reported in the available literature. Consequently, it is not possible to provide the detailed research findings, data tables, and specific analyses as requested for the following sections:

Computational and Spectroscopic Characterization of Reactivity and Intermediates

Correlation of Computational Predictions with Experimental Observations

Without primary research focused on this specific molecule, any attempt to generate the requested content would involve speculation or the use of data from different, albeit related, compounds, which would not adhere to the strict focus of the request. Therefore, a scientifically accurate article with detailed findings as per the provided outline cannot be constructed at this time.

Advanced Synthetic Strategies and Future Perspectives

Iterative Directed Metalation and Sequential Functionalization Strategies

The N,N-diethylcarbamate moiety is one of the most powerful Directed Metalation Groups (DMGs) in Directed ortho-Metalation (DoM) chemistry. nih.gov This strategy involves the deprotonation of an aromatic C-H bond positioned ortho to the DMG by a strong base, typically an organolithium reagent, to form a stabilized organolithium intermediate. This intermediate can then be trapped by a wide range of electrophiles to introduce a new substituent with high regioselectivity.

In the case of 2,3-Dibromophenyl N,N-diethylcarbamate , the synthetic potential is significantly enhanced. Research has shown that for O-dihalophenyl-N,N-diethylcarbamates, lithiation occurs regioselectively at the C-2 position (the position between the carbamate (B1207046) and the bromine atom at C-3). mdpi.com This selectivity is attributed to a cooperative effect between the powerful carbamate DMG and the meta-halogen. This reliable regioselectivity allows for precise, iterative functionalization.

The initial lithiation at the C-2 position, followed by quenching with an electrophile, yields a 1,2,3-trisubstituted benzene (B151609) derivative. The bromine atoms remain available for subsequent transformations, such as further metalation (halogen-lithium exchange) or cross-coupling reactions. This sequential approach provides a highly controlled pathway to polysubstituted aromatic compounds that would be challenging to synthesize through classical methods. For instance, after the initial C-2 functionalization, the bromine at C-3 could be selectively exchanged with lithium and reacted with a second, different electrophile, creating a tetrasubstituted ring with a defined substitution pattern.

| Step | Reagent | Intermediate/Product | Description |

| 1. Initial Substrate | N/A | This compound | The starting material with two bromine atoms and a carbamate directing group. |

| 2. Directed ortho-Metalation | s-BuLi, THF, -78 °C | 2-Lithio-3-bromophenyl N,N-diethylcarbamate | Regioselective deprotonation at the C-2 position, directed by the carbamate group. mdpi.com |

| 3. Electrophilic Quench | Electrophile (e.g., Alkynylsulfone) | 2-Alkynyl-3-bromophenyl N,N-diethylcarbamate | Introduction of the first functional group at the C-2 position. mdpi.comresearchgate.net |

| 4. Sequential Functionalization (Example) | n-BuLi, then Electrophile 2 | 2-Alkynyl-3-(E2)-phenyl N,N-diethylcarbamate | Halogen-lithium exchange at the C-3 bromine followed by reaction with a second electrophile. |

Application of Solid-Phase Synthesis Methodologies in Carbamate Chemistry

Solid-Phase Organic Synthesis (SPOS) offers significant advantages for the construction of compound libraries and multi-step syntheses by simplifying purification and enabling automation. imperial.ac.uk In this methodology, the starting material is covalently attached to an insoluble polymer support. Reactions are carried out, and excess reagents or by-products are removed by simple washing and filtration, drastically streamlining the synthetic process. imperial.ac.uknih.gov

The carbamate functional group is well-suited for SPOS. An aromatic molecule can be tethered to a solid support via a carbamate linker. imperial.ac.uk For a substrate like This compound , this would involve immobilizing the corresponding phenol (B47542) (2,3-dibromophenol) onto a resin functionalized with an appropriate group to form the carbamate linkage.

Once anchored to the support, the iterative functionalization strategies described in the previous section can be applied. The key DoM and cross-coupling reactions can be performed on the solid-supported substrate. The ease of purification between steps is a major benefit, allowing for the use of excess reagents to drive reactions to completion. imperial.ac.uk After the desired molecular complexity is achieved, the final product is cleaved from the resin. This approach is particularly valuable for generating libraries of complex, polysubstituted phenols for applications such as drug discovery. nih.gov

| Component | Function | Example |

| Solid Support | Insoluble matrix that allows for easy purification by filtration. | Polystyrene (Merrifield resin), PEG-PS resin. imperial.ac.uk |

| Linker | Covalently attaches the substrate to the support and allows for final cleavage. | Carbamate linker (e.g., from an isocyanate-functionalized resin). imperial.ac.uk |

| Substrate | The molecule to be functionalized, attached to the linker. | 2,3-Dibromophenol (B126400) (forms the carbamate on the resin). |

| Reagents | Chemicals used for transformations on the solid-supported substrate. | Organolithium reagents, electrophiles, cross-coupling catalysts. |

| Cleavage Reagent | Releases the final product from the solid support. | Trifluoroacetic acid (TFA), Hydrogenolysis conditions. imperial.ac.uk |

Catalytic Approaches for Enhanced Selectivity and Efficiency in Carbamate Functionalization

While DoM is a powerful stoichiometric method, catalytic approaches offer improved atom economy and milder reaction conditions. The O-aryl carbamate group can participate in or direct various catalytic C-H functionalization and cross-coupling reactions.

Palladium-catalyzed C-H functionalization has been used for the selective ortho-bromination of O-arylcarbamates using N-bromosuccinimide (NBS) as the bromine source. acs.orgnih.gov This reaction proceeds via a cyclometalated palladium complex, offering an alternative to organolithium-based methods for introducing a halogen at the ortho position. acs.orgdntb.gov.ua

Furthermore, the carbamate group itself can act as a leaving group in nickel-catalyzed cross-coupling reactions . This allows the C-O bond of the carbamate to be transformed into a C-C or C-N bond. For example, nickel catalysis can achieve the amination of aryl carbamates or their coupling with Grignard reagents or arylsilanes. rsc.orgacs.orgdntb.gov.ua This reactivity is orthogonal to many palladium-catalyzed processes, meaning that for a molecule like This compound , one could first perform a Pd-catalyzed Suzuki or Heck coupling at one of the bromine atoms, and then subsequently perform a Ni-catalyzed coupling at the carbamate position. This orthogonal reactivity provides a sophisticated toolkit for building molecular complexity.

| Catalytic Method | Catalyst System (Example) | Transformation | Selectivity/Advantage |

| Pd-catalyzed C-H Bromination | Pd(OAc)₂, NBS | Ar-H → Ar-Br | ortho-selective C-H functionalization. acs.orgnih.gov |

| Ni-catalyzed Amination | Ni(cod)₂ / Ligand | Ar-OCONEt₂ → Ar-NR₂ | Forms a C-N bond, replacing the carbamate. rsc.org |

| Ni-catalyzed Kumada Coupling | NiCl₂(dppp) | Ar-OCONEt₂ → Ar-R' | Forms a C-C bond with a Grignard reagent. acs.org |

| Ni-catalyzed Hiyama Coupling | Ni(cod)₂ / Ligand, CsF | Ar-OCONEt₂ → Ar-Ar' | Forms a biaryl structure with an arylsilane. dntb.gov.ua |

| Dual Nickel Photocatalysis | Ni complex, Photocatalyst | Ar-Br + Amine + CO₂ → Ar-OCONR₂ | Forms the carbamate from an aryl bromide. acs.org |

Emerging Roles of O-Aryl N,N-Diethylcarbamates in Complex Molecule Synthesis

The synthetic methodologies developed for O-aryl N,N-diethylcarbamates are powerful tools for the efficient construction of complex molecular architectures, particularly heterocyclic compounds. One of the most prominent examples is the synthesis of substituted benzofurans , a scaffold found in many natural products and biologically active compounds. mdpi.comnih.gov

A highly effective, transition-metal-free, one-pot protocol has been developed starting from O-dihalophenyl-N,N-diethylcarbamates, a class to which This compound belongs. mdpi.com The sequence begins with the regioselective ortho-lithiation at C-2, followed by alkynylation using an alkynylsulfone as the electrophile. The resulting O-2-alkynylaryl N,N-diethylcarbamate is not isolated but is subjected to in situ alkaline hydrolysis. This step cleaves the carbamate to generate a phenoxide, which then undergoes an intramolecular cyclization to furnish the benzofuran (B130515) ring system. mdpi.com

This strategy allows for the rapid assembly of highly functionalized halobenzofurans from simple starting materials. The remaining halogen atoms on the newly formed benzofuran can then be used as handles for further diversification through cross-coupling chemistry, providing access to a wide array of complex derivatives. mdpi.com This highlights the role of the carbamate not just as a directing group, but as a crucial component in a powerful synthetic cascade for building valuable heterocyclic cores.

| Starting Material | Key Transformation | Intermediate | Final Product |

| O-Dihalophenyl N,N-diethylcarbamate | 1. ortho-Lithiation / Alkynylation | O-2-Alkynyl-halophenyl N,N-diethylcarbamate | Halogenated Benzofuran |

| 2. In situ Hydrolysis / Cyclization |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-dibromophenyl N,N-diethylcarbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamoylation of 2,3-dibromophenol with N,N-diethylcarbamoyl chloride. Key steps include:

- Use of anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis.

- Controlled temperature (0–25°C) to prevent side reactions like dehalogenation .

- Purification via silica gel chromatography with hexane/chloroform (10:1) or recrystallization for >80% yield .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer :

- ¹H/¹³C NMR : Signals at δ 1.2–1.4 ppm (triplet, CH3 of diethyl groups) and δ 150–155 ppm (C=O of carbamate) confirm backbone structure .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 367.96) validate molecular weight .

- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm carbamate functionality .

Q. What analytical techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Melting Point Analysis : Sharp melting ranges (e.g., 116–118°C) indicate high crystallinity .

- Elemental Analysis : Carbon and nitrogen percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do computational models explain the reactivity of this compound in Snieckus–Fries rearrangements?

- Methodological Answer :

- DFT Calculations : Predict migratory aptitude of substituents during O→N carbamoyl shifts. For example, electron-withdrawing groups (e.g., Br) stabilize transition states via resonance .

- Kinetic Studies : Monitor rearrangement rates using in situ NMR; bromine substituents slow migration due to steric hindrance .

Q. What strategies mitigate competing side reactions (e.g., debromination) during functionalization?

- Methodological Answer :

- Protecting Groups : Use trimethylsilyl (TMS) groups to shield reactive sites during lithiation .

- Low-Temperature Lithiation : Employ n-BuLi at −78°C to suppress Br-Li exchange and retain bromine .

- Electrophile Quenching : Add electrophiles (e.g., isocyanates) immediately after lithiation to trap intermediates .

Q. How do substituent effects (e.g., Br vs. I) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Buchwald–Hartwig Amination : Bromine substituents enable Pd-catalyzed coupling with aryl amines (e.g., 76% yield with 3-bromophenyl isocyanate) .

- Ultrasound-Assisted Reactions : Enhance iodine displacement in Suzuki couplings via cavitation, improving yields by 15–20% .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.